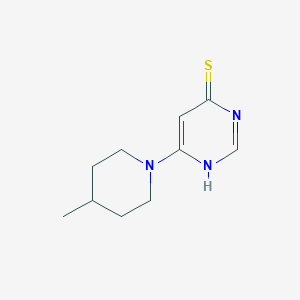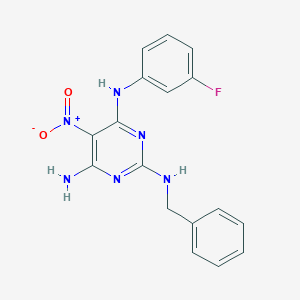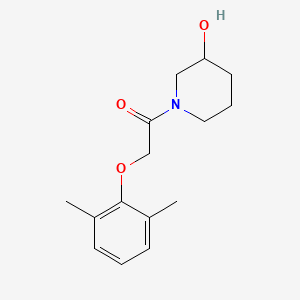![molecular formula C16H12N4O B12495976 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound consists of a triazole ring fused to a quinoxaline moiety, with a 4-methylphenyl group attached to the triazole ring.
準備方法
The synthesis of 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol typically involves the following steps :
Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione.
Formation of Dichloroquinoxaline: The dihydroquinoxaline is then treated with thionyl chloride in dichloroethane to produce 2,3-dichloroquinoxaline.
Cyclization: The dichloroquinoxaline undergoes cyclization with 4-methylphenylhydrazine to form the triazoloquinoxaline core.
Hydroxylation: Finally, the triazoloquinoxaline is hydroxylated to yield this compound.
化学反応の分析
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has several scientific research applications :
Antiviral Activity: The compound has shown potential as an antiviral agent, particularly against certain strains of viruses.
Antimicrobial Activity: It exhibits broad-spectrum antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Anticancer Activity: The compound has been studied for its anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines.
Molecular Docking Studies: It has been used in molecular docking studies to explore its binding affinity with various biological targets, aiding in drug design and development.
作用機序
The mechanism of action of 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol involves several pathways :
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Inhibition of Enzymes: It inhibits key enzymes involved in viral replication and bacterial cell wall synthesis.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
類似化合物との比較
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol can be compared with other similar compounds :
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares the same core structure but lacks the 4-methylphenyl group, which may affect its biological activity.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: This derivative has a thiol group instead of a hydroxyl group, which can influence its reactivity and binding properties.
Pyrimido-quinoxaline: This isostere has a pyrimidine ring instead of a triazole ring, leading to different biological activities.
特性
分子式 |
C16H12N4O |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
1-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C16H12N4O/c1-10-6-8-11(9-7-10)14-18-19-15-16(21)17-12-4-2-3-5-13(12)20(14)15/h2-9H,1H3,(H,17,21) |
InChIキー |
KWUOKGFKJDUMEV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)
![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)


![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)
![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)

![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)

![N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12495942.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)

